molecular formula C18H19N3O3 B5359811 N-[(3-ethylisoxazol-5-yl)methyl]-N,5-dimethyl-3-phenylisoxazole-4-carboxamide

N-[(3-ethylisoxazol-5-yl)methyl]-N,5-dimethyl-3-phenylisoxazole-4-carboxamide

货号 B5359811
分子量: 325.4 g/mol
InChI 键: OUQHARBSBRCGFF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(3-ethylisoxazol-5-yl)methyl]-N,5-dimethyl-3-phenylisoxazole-4-carboxamide, also known as EIDD-2801, is a novel antiviral drug that has gained significant attention due to its potential to treat a wide range of viral infections. Developed by scientists at Emory University and Ridgeback Biotherapeutics, EIDD-2801 has shown promising results in preclinical studies against several RNA viruses, including influenza, Ebola, and SARS-CoV-2, the virus responsible for the COVID-19 pandemic.

作用机制

N-[(3-ethylisoxazol-5-yl)methyl]-N,5-dimethyl-3-phenylisoxazole-4-carboxamide works by inhibiting the replication of RNA viruses, including influenza, Ebola, and SARS-CoV-2. The drug is a prodrug, which means that it is converted to its active form inside the infected cells. Once inside the cells, this compound is converted to a nucleoside analog, which is incorporated into the viral RNA during replication. This incorporation leads to the introduction of errors in the viral RNA, which ultimately leads to the inhibition of viral replication.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in preclinical studies. In a study published in Science Translational Medicine, researchers found that this compound was well-tolerated in mice at doses that were effective in reducing the viral load of influenza. Similarly, in a study published in Nature, researchers found that this compound was well-tolerated in monkeys at doses that were effective in reducing the viral load of Ebola.

实验室实验的优点和局限性

N-[(3-ethylisoxazol-5-yl)methyl]-N,5-dimethyl-3-phenylisoxazole-4-carboxamide has several advantages as a research tool. The drug is effective in inhibiting the replication of a wide range of RNA viruses, including influenza, Ebola, and SARS-CoV-2. Additionally, this compound has been shown to have minimal toxicity in preclinical studies, which makes it a safe and effective research tool.
However, this compound also has some limitations as a research tool. The drug is a prodrug, which means that it needs to be converted to its active form inside the infected cells. This conversion can be affected by several factors, including the metabolic state of the infected cells, which can make it difficult to interpret the results of experiments.

未来方向

The potential applications of N-[(3-ethylisoxazol-5-yl)methyl]-N,5-dimethyl-3-phenylisoxazole-4-carboxamide in the treatment of viral infections are vast. In addition to influenza, Ebola, and SARS-CoV-2, the drug has also shown promise in preclinical studies against several other RNA viruses, including respiratory syncytial virus (RSV) and Lassa fever virus. Future research could focus on optimizing the synthesis of this compound and its analogs, as well as studying the drug's efficacy in clinical trials. Additionally, further studies could explore the potential of this compound in combination with other antiviral drugs, as well as its potential use as a prophylactic treatment for viral infections.

合成方法

N-[(3-ethylisoxazol-5-yl)methyl]-N,5-dimethyl-3-phenylisoxazole-4-carboxamide is synthesized through a multi-step process that involves the reaction of several chemical intermediates. The synthesis starts with the preparation of 3-ethylisoxazole-5-carboxylic acid, which is then converted to the corresponding acid chloride. This intermediate is then reacted with N,N-dimethyl-1,3-propanediamine to form the amide intermediate. The final step involves the reaction of the amide intermediate with 3-phenylisoxazole-4-carboxylic acid to form this compound.

科学研究应用

N-[(3-ethylisoxazol-5-yl)methyl]-N,5-dimethyl-3-phenylisoxazole-4-carboxamide has been extensively studied in preclinical models of viral infections, including influenza, Ebola, and SARS-CoV-2. In a study published in Science Translational Medicine, researchers found that this compound was effective in reducing the viral load and improving the survival rate of mice infected with influenza. Similarly, in a study published in Nature, researchers found that this compound was effective in reducing the viral load and improving the survival rate of monkeys infected with Ebola.

属性

IUPAC Name

N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-N,5-dimethyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-4-14-10-15(24-19-14)11-21(3)18(22)16-12(2)23-20-17(16)13-8-6-5-7-9-13/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQHARBSBRCGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CN(C)C(=O)C2=C(ON=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。